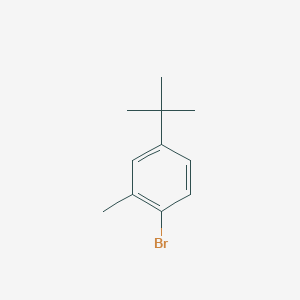
1-Bromo-4-(tert-butyl)-2-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-4-(tert-butyl)-2-methylbenzene is an organic compound with the molecular formula C11H15Br. It is a derivative of benzene, where the hydrogen atoms are substituted by a bromine atom, a methyl group, and a tert-butyl group. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical syntheses and industrial applications.
Méthodes De Préparation
The synthesis of 1-Bromo-4-(tert-butyl)-2-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 2-methyl-4-(t-butyl)toluene using bromine in the presence of a Lewis acid catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective substitution at the desired position on the aromatic ring .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to obtain high-purity products.
Analyse Des Réactions Chimiques
1-Bromo-4-(tert-butyl)-2-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized to form corresponding phenols or quinones using oxidizing agents like potassium permanganate.
Lithium-Halogen Exchange: It undergoes lithium-bromide exchange reactions with n-butyllithium and tert-butyllithium at low temperatures, leading to the formation of organolithium intermediates.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with potassium cyanide yields the corresponding nitrile compound.
Applications De Recherche Scientifique
Chemical Characteristics
1-Bromo-4-(tert-butyl)-2-methylbenzene is characterized by its bromine atom attached to the aromatic ring, which enhances its reactivity in substitution reactions. Its molecular formula is C11H15Br, with a CAS number of 60573-69-5. The compound is insoluble in water but soluble in organic solvents, making it suitable for various chemical reactions.
Synthesis Applications
This compound is primarily used as a starting material in the synthesis of various organic compounds. Below are notable applications:
Synthesis of Boronic Acids
This compound has been utilized in the synthesis of 4-tert-butyl-phenylboronic acid and its derivatives. The reaction typically involves lithium-bromide exchange reactions with n-butyllithium or tert-butyllithium at low temperatures, facilitating the formation of boronic acids which are crucial for cross-coupling reactions in organic chemistry .
Electrochemical Reactions
Recent studies have demonstrated the use of this compound in electrochemical borylation reactions without transition metals. For instance, a study reported an electrochemical reaction yielding high percentages of desired products under controlled conditions, showcasing its utility in green chemistry approaches .
Data Table: Synthesis Yields and Conditions
Case Study 1: Synthesis of Phenylboronic Acids
In one study, researchers successfully synthesized various phenylboronic acids using this compound as a precursor. The methodology involved a series of lithium-bromide exchange reactions that highlighted the compound's effectiveness as an aryl halide for generating boronic acid derivatives .
Case Study 2: Electrochemical Borylation
Another significant application was reported where the compound was involved in an electrochemical borylation process. The researchers achieved an impressive yield (up to 89%) of biphenyl derivatives under mild conditions, demonstrating the potential for sustainable practices in organic synthesis .
Industrial Applications
Beyond laboratory synthesis, this compound serves as an intermediate in the production of various industrial chemicals. Its derivatives are often utilized in manufacturing pharmaceuticals, agrochemicals, and specialty chemicals due to their functional properties.
Mécanisme D'action
The mechanism by which 1-Bromo-4-(tert-butyl)-2-methylbenzene exerts its effects is primarily through electrophilic aromatic substitution. The bromine atom on the benzene ring makes it susceptible to nucleophilic attack, facilitating various substitution reactions. The tert-butyl group provides steric hindrance, influencing the reactivity and selectivity of the compound in chemical reactions .
Comparaison Avec Des Composés Similaires
1-Bromo-4-(tert-butyl)-2-methylbenzene can be compared with other similar compounds such as:
1-Bromo-4-methylbenzene: Lacks the tert-butyl group, resulting in different reactivity and steric properties.
1-Bromo-4-tert-butylbenzene: Similar structure but without the methyl group, affecting its chemical behavior and applications.
4-tert-Butylbenzyl bromide: Contains a benzyl bromide moiety, leading to distinct reactivity patterns in substitution reactions.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various chemical and industrial applications.
Propriétés
Formule moléculaire |
C11H15Br |
|---|---|
Poids moléculaire |
227.14 g/mol |
Nom IUPAC |
1-bromo-4-tert-butyl-2-methylbenzene |
InChI |
InChI=1S/C11H15Br/c1-8-7-9(11(2,3)4)5-6-10(8)12/h5-7H,1-4H3 |
Clé InChI |
OUAZXYDMCXFJKW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)C(C)(C)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















